Cas no 936-05-0 (HMMNI)

Hmmni (hydroxy dimethidazole) is a hydroxyl metabolite of metronidazole Dimetridazol is a nitroimidazole drug used to fight protozoan infection
HMMNI structure
HMMNI structure
HMMNI
936-05-0
C5H7N3O3
157.127380609512
MFCD00159675
40335
557356

HMMNI Properties

Names and Identifiers

    • (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol
    • HMMNI
    • 2-Hydroxymethyl-1-methyl-5-nitroimidazole
    • (1-METHYL-5-NITRO-1H-IMIDAZOL-2-YL)-METHANOL
    • 1-Methyl-5-nitro-1H-imidazole-2-methanol
    • Hydroxy Dimetridazole
    • 1-Methyl-5-nitroimidazole-2-methanol
    • Imidazole-2-methanol,1-methyl-5-nitro- (7CI,8CI)
    • 1-Methyl-2-hydroxymethyl-5-nitroimidazole
    • 1-Methyl-5-nitro-2-imidazolemethanol
    • Imidazole-2-methanol, 1-methyl-5-nitro-
    • 1H-Imidazole-2-methanol, 1-methyl-5-nitro-
    • (1-methyl-5-nitroimidazol-2-yl)methanol
    • D4DG80JB2E
    • JSAQDPJIVQMBAY-UHFFFAOYSA-N
    • AK115524
    • Hydroxydimetridrazole
    • dimetridazole-2-hydroxy
    • 2-Hydroxymethyl-1-methyl-5-nitro-1H-im
    • 1-Methyl-5-nitro-1H-imidazole-2-methanol (ACI)
    • Imidazole-2-methanol, 1-methyl-5-nitro- (7CI, 8CI)
    • Hydroxydimetridazole
    • AKOS006281636
    • DS-4120
    • BRN 0744944
    • SB40075
    • 5-23-10-00550 (Beilstein Handbook Reference)
    • NS00000152
    • EINECS 213-312-9
    • DB-080695
    • 1-Methyl-2-(hydroxymethyl)-5-nitroimidazole
    • SY056599
    • 1-methyl-5-nitro-2-hydroxymethylimidazole
    • CHEMBL289777
    • UNII-D4DG80JB2E
    • HMMNI, VETRANAL(TM), analytical standard
    • (1-methyl-5-nitro-1h-imidazo-2-yl)-methanol
    • 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole
    • 936-05-0
    • H1439
    • Dimetridazole-2-hydroxy 100 microg/mL in Acetone
    • (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol #
    • EN300-2914414
    • MFCD00159675
    • HY-W008216
    • SCHEMBL1978635
    • Z1198151487
    • F17037
    • AKOS040755878
    • 1-methyl-2-hydroxymethyl-5-nitro-imidazole
    • CS-W008216
    • +Expand
    • MFCD00159675
    • JSAQDPJIVQMBAY-UHFFFAOYSA-N
    • 1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
    • [O-][N+](C1N(C)C(CO)=NC=1)=O

Computed Properties

  • 157.04900
  • 1
  • 4
  • 1
  • 157.048741
  • 11
  • 158
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.4
  • 83.9

Experimental Properties

  • 0.34380
  • 83.87000
  • 1.6190 (estimate)
  • 422.2°C at 760 mmHg
  • 115.0 to 119.0 deg-C
  • 0.0±0.9 mmHg at 25°C
  • 188.5±22.3 °C
  • 1.4890 (rough estimate)

HMMNI Security Information

HMMNI Customs Data

  • 2933290090
  • China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

HMMNI Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00379O-250mg
1-Methyl-5-nitro-1H-imidazole-2-methanol
936-05-0 98%
250mg
$6.00 2024-04-20
A2B Chem LLC
AB48588-250mg
1-Methyl-5-nitro-1H-imidazole-2-methanol
936-05-0 98%
250mg
$6.00 2024-07-18
Aaron
AR0037I0-250mg
1-Methyl-5-nitro-1H-imidazole-2-methanol
936-05-0 98%
250mg
$5.00 2024-07-18
Alichem
A069004456-5g
(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol
936-05-0 98%
5g
$261.60 2023-08-31
Ambeed
A100321-250mg
(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol
936-05-0 98%
250mg
$7.0 2024-07-18
ChemScence
CS-W008216-5g
HMMNI
936-05-0 98.62%
5g
$87.0 2022-04-26
Enamine
EN300-2914414-0.05g
(1-methyl-5-nitro-1H-imidazol-2-yl)methanol
936-05-0 95%
0.05g
$19.0 2023-09-06
eNovation Chemicals LLC
D641515-5g
1-Methyl-5-nitro-1H-imidazole-2-methanol
936-05-0 95%
5g
$200 2022-10-12
MedChemExpress
HY-W008216-100mg
HMMNI
936-05-0 99.76%
100mg
¥100 2024-04-16
TRC
H825245-5mg
Hydroxy Dimetridazole
936-05-0
5mg
$ 80.00 2023-09-07

HMMNI Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 110 °C
Reference
2,4-Disubstituted 5-Nitroimidazoles Potent against Clostridium difficile
Spitz, Cedric; Mathias, Fanny; Pechine, Severine; Doan, Tri Hanh Dung; Innocent, Jean; et al, ChemMedChem, 2019, 14(5), 561-569

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt; 20 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Reference
Hypoxia-activated prodrugs for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 130 °C
Reference
Environmentally-friendly synthesizing method of Ronidazole and its deuterated derivative
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 140 °C
Reference
Compounds containing 2-substituted imidazole ring for treatment against human African trypanosomiasis
Samant, Bhupesh S.; Sukhthankar, Mugdha G., Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1015-1018

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 140 °C
Reference
Synthesis and Biological Activity of Nitro Heterocycles Analogous to Megazol, a Trypanocidal Lead
Chauviere, Gerard; Bouteille, Bernard; Enanga, Bertin; de Albuquerque, Cristina; Croft, Simon L.; et al, Journal of Medicinal Chemistry, 2003, 46(3), 427-440

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Reference
Preparation of N-protected amines as antitumor prodrugs
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  2.5 h, 130 °C; 6.6 h, 140 °C
Reference
Nitroreductase-mediated release of inhibitors of Lysine-Specific Demethylase 1 (LSD1) from prodrugs in transfected acute myeloid leukaemia cells
Herrlinger, Eva-Maria; Hau, Mirjam; Redhaber, Desiree Melanie; Greve, Gabriele; Willmann, Dominica; et al, ChemRxiv, 2019, 1, 1-48

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  cooled; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Compound derived from Tripterygium wilfordii, and application thereof
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water ;  5 h, 0.2 MPa, rt → 130 °C
Reference
Process for the preparation of hydroxydimetridazole via addition reaction of 1-methyl-5-nitroimidazole with formaldehyde in water
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Expanded therapeutic potential in nitroheteroaryl antimicrobials
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity
Miyamoto, Yukiko; Kalisiak, Jaroslaw; Korthals, Keith; Lauwaet, Tineke; Cheung, Dae Young; et al, Proceedings of the National Academy of Sciences of the United States of America, 2013, 110(43), 17564-17569

Synthetic Circuit 12

Reaction Conditions
Reference
Phosphoramidate alkylator prodrugs and their preparation, pharmacokinetics and use in the treatment of cancer and hyperproliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Synthesis of cytotoxic nucleoside analogs and their use as prodrugs in the treatment of cell proliferation disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Design, synthesis and evaluation of imidazolylmethyl carbamate prodrugs of alkylating agents
Hay, Michael P.; Wilson, William R.; Denny, William A., Tetrahedron, 2000, 56(4), 645-657

Synthetic Circuit 15

Reaction Conditions
Reference
Synthesis and schistosomicidal activity of 4-methyl-5-(arylvinyl)-1,2-dithiole-3-thiones
Abdaly, Fouad; Vaccher, Claude; Berthelot, Pascal; Debaert, Michel; Luyckx, Michel; et al, Farmaco, 1991, 46(1), 63-73

Synthetic Circuit 16

Reaction Conditions
Reference
Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions
Adebayo, Adelaide T. O. M.; Bowman, W. Russell; Salt, W. G., Journal of the Chemical Society, 1987, (12), 2819-27

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis of antiprotozoal ronidazole
Ni, Zhong; Zhang, Wenlan; Fu, Juan; Wang, Shushan, Yiyao Gongye, 1986, 17(9), 397-8

Synthetic Circuit 18

Reaction Conditions
Reference
Chemotherapeutically active nitro compounds. 4.5-Nitroimidazoles. Part III
Winkelmann, E.; Raether, W., Arzneimittel-Forschung, 1978, 28(5), 739-49

Synthetic Circuit 19

Reaction Conditions
Reference
1-Alkyl-2-hydroxymethyl-5-nitroimidazoles
, Federal Republic of Germany, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
1-Alkyl-2-(pyridylthiomethyl)-5-nitroimidazoles
, Federal Republic of Germany, , ,

HMMNI Raw materials

HMMNI Preparation Products

HMMNI Suppliers

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(CAS:936-05-0)
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(CAS:936-05-0)
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18939883912
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(CAS:936-05-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:936-05-0)
A LA DING
anhua.mao@aladdin-e.com

HMMNI Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936-05-0)HMMNI
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